molecular formula C9H11N3OS B11893784 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one

2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B11893784
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: BWBWKXSLJNUNLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with ethyl acetoacetate and urea under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thienopyrimidine ring .

Wissenschaftliche Forschungsanwendungen

2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to the inhibition of key enzymes involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar biological activities.

    2-Amino-4,6-dimethylthieno[2,3-d]pyrimidine: Another derivative with potential therapeutic applications.

    6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one: A structural analog with distinct chemical properties.

Uniqueness

2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its potential as a lead compound for drug development makes it a valuable subject for further research .

Eigenschaften

Molekularformel

C9H11N3OS

Molekulargewicht

209.27 g/mol

IUPAC-Name

2-amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H11N3OS/c1-3-5-4-6-7(14-5)11-9(10)12(2)8(6)13/h4H,3H2,1-2H3,(H2,10,11)

InChI-Schlüssel

BWBWKXSLJNUNLY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.